Medroxyprogesterone Acetate

説明

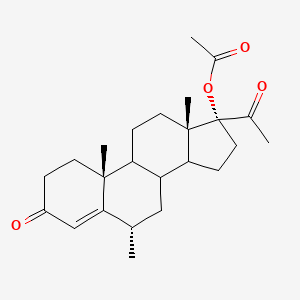

Structure

2D Structure

特性

IUPAC Name |

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18+,19-,20-,22+,23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGAAPLEWMOORI-PEINSRQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O4 |

Source

|

| Record name | MEDROXYPROGESTERONE ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20587 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025527 |

Source

|

| Record name | Medroxyprogesterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Medroxyprogesterone acetate is an odorless white to off-white microcrystalline powder. (NTP, 1992) |

Source

|

| Record name | MEDROXYPROGESTERONE ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20587 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), 10mM |

Source

|

| Record name | MEDROXYPROGESTERONE ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20587 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Medroxyprogesterone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00603 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

71-58-9 |

Source

|

| Record name | MEDROXYPROGESTERONE ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20587 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Medroxyprogesterone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medroxyprogesterone acetate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medroxyprogesterone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00603 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Medroxyprogesterone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Medroxyprogesterone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Medroxyprogesterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Medroxyprogesterone acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEDROXYPROGESTERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2QI4IOI2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

405 to 408 °F (NTP, 1992), 205-209 |

Source

|

| Record name | MEDROXYPROGESTERONE ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20587 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Medroxyprogesterone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00603 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Medroxyprogesterone Acetate: A Deep Dive into its Mechanism of Action on Progesterone Receptors

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin, a derivative of progesterone (B1679170), that has been extensively utilized in various clinical applications, including contraception, hormone replacement therapy, and the treatment of certain cancers.[1][2] Its therapeutic efficacy is primarily attributed to its interaction with and modulation of progesterone receptors (PRs). Understanding the intricate molecular mechanisms through which MPA exerts its effects on PRs is paramount for the development of novel therapeutics with improved specificity and reduced side effects. This technical guide provides an in-depth exploration of the core mechanisms of action of MPA on progesterone receptors, focusing on its binding characteristics, downstream signaling pathways, and impact on gene expression. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of MPA's molecular pharmacology.

The Progesterone Receptor: Isoforms and Function

The biological effects of progesterone and synthetic progestins like MPA are mediated by two main isoforms of the progesterone receptor, PR-A and PR-B.[2] These isoforms are transcribed from a single gene but utilize different promoters and translation start sites, resulting in PR-B having an additional 164 amino acids at its N-terminus.[2] This structural difference confers distinct transcriptional activities to the two isoforms. In most cellular contexts, PR-B functions as a strong transcriptional activator, while PR-A can act as a dominant inhibitor of PR-B and other steroid receptors.[2] The relative expression levels of PR-A and PR-B can vary significantly between different tissues and disease states, such as breast cancer, which can influence the cellular response to progestins.[3]

Core Mechanism of Action: A Multi-step Process

The action of MPA on progesterone receptors is a multi-step process that begins with the binding of the ligand to the receptor and culminates in the modulation of target gene expression. This canonical pathway is often referred to as the genomic mechanism of action.

Ligand Binding and Receptor Activation

MPA, being a lipophilic molecule, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and other chaperones.[2][4] This unmasking of the receptor's functional domains is a critical step in its activation.

Dimerization and Nuclear Translocation

Upon activation, the MPA-bound PR monomers dimerize, forming homodimers (PR-A/PR-A or PR-B/PR-B) or heterodimers (PR-A/PR-B). This dimerization facilitates the translocation of the MPA-PR complex from the cytoplasm into the nucleus.

DNA Binding at Progesterone Response Elements (PREs)

Within the nucleus, the MPA-PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) located in the regulatory regions of target genes.[1] The consensus PRE is a palindromic sequence, but the PR can also bind to non-canonical PREs, contributing to the diversity of gene regulation.

Recruitment of Co-regulators and Transcriptional Modulation

The final step in the genomic mechanism of action is the recruitment of a large complex of proteins known as co-regulators. These include co-activators, which promote gene transcription, and co-repressors, which inhibit it.

-

Co-activators: The MPA-PR complex recruits co-activators such as the steroid receptor co-activator (SRC) family (e.g., SRC-1, SRC-2) and histone acetyltransferases (HATs) like CBP and p300.[4][5][6] These co-activators facilitate the remodeling of chromatin, making the DNA more accessible to the transcriptional machinery, and thereby enhancing gene expression. Studies have shown that PR preferentially recruits SRC-1, which in turn recruits CBP, leading to specific histone modifications.[5][6]

-

Co-repressors: In certain contexts, or when bound to antagonists, the PR can recruit co-repressor complexes, such as those containing nuclear receptor co-repressor (NCoR) or silencing mediator for retinoid and thyroid hormone receptor (SMRT).[2] These complexes are associated with histone deacetylase (HDAC) activity, which compacts the chromatin and represses gene transcription.

The balance between the recruitment of co-activators and co-repressors is a critical determinant of the ultimate transcriptional response to MPA.

Downstream Signaling Pathways and Non-Genomic Actions

Beyond the classical genomic pathway, MPA can also elicit rapid, non-genomic effects that are initiated at the cell membrane. These actions are often mediated by a subpopulation of PRs localized to the plasma membrane or through interactions with other signaling molecules.

Activation of Kinase Signaling Cascades

MPA has been shown to rapidly activate intracellular kinase signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway.[7][8]

-

MAPK/ERK Pathway: Activation of this pathway can occur through a PR-mediated interaction with Src kinases, leading to the activation of the Ras-Raf-MEK-ERK cascade.[9][10] This can result in the phosphorylation of various downstream targets, including transcription factors, which can influence cell proliferation and differentiation.

-

PI3K/AKT/mTOR Pathway: The PI3K/AKT pathway is a crucial regulator of cell survival, growth, and metabolism.[11][12] MPA can stimulate this pathway, leading to the activation of AKT, which in turn can phosphorylate a multitude of substrates, including the mammalian target of rapamycin (B549165) (mTOR), to promote cell survival and proliferation.[7][13]

These non-genomic actions can cross-talk with the genomic pathway, for instance, by phosphorylating the PR itself or its co-regulators, thereby modulating its transcriptional activity.

Data Presentation: Quantitative Analysis of MPA-Receptor Interactions

The affinity of MPA for various steroid receptors is a key determinant of its biological activity and potential side effects. The following table summarizes the binding affinity of MPA for the progesterone receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR).

| Ligand | Receptor | Binding Affinity Metric | Value | Species/Cell Line | Reference(s) |

| Medroxyprogesterone Acetate (MPA) | Progesterone Receptor (PR) | Ki | 0.34 nM | Human | [14] |

| This compound (MPA) | Progesterone Receptor (PR) | Relative Binding Affinity (vs. Progesterone) | ~100% | Rat Granulosa Cells | [15] |

| This compound (MPA) | Androgen Receptor (AR) | Relative Binding Affinity (vs. DHT) | 36% | Not Specified | [1] |

| This compound (MPA) | Glucocorticoid Receptor (GR) | Relative Binding Affinity (vs. Dexamethasone) | 58% | Not Specified | [1] |

| Progesterone | Progesterone Receptor (PR) | Relative Binding Affinity | 100% (Reference) | Rat Granulosa Cells | [15] |

| Progesterone | Androgen Receptor (AR) | Relative Binding Affinity (vs. DHT) | ~3% | Not Specified | [1] |

Note: Binding affinities can vary depending on the experimental conditions and the specific cell or tissue type used.

Mandatory Visualizations

Signaling Pathways

Caption: MPA Signaling Pathways.

Experimental Workflows

Caption: ChIP-Seq Experimental Workflow.

Caption: Reporter Gene Assay Workflow.

Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Progesterone Receptor

This protocol outlines the key steps for performing ChIP-Seq to identify the genome-wide binding sites of the progesterone receptor in response to MPA treatment.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., T-47D breast cancer cells) to ~80-90% confluency.

-

Treat cells with MPA (e.g., 10 nM) or a vehicle control for a specified duration (e.g., 1-6 hours).

-

-

Cross-linking:

-

Add formaldehyde directly to the culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.

-

-

Cell Lysis and Chromatin Preparation:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells using a series of buffers to first isolate the nuclei.

-

Lyse the nuclei to release the chromatin.

-

-

Chromatin Shearing:

-

Sonify the chromatin to shear the DNA into fragments of approximately 200-600 base pairs. The optimal sonication conditions should be empirically determined.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the progesterone receptor. A negative control incubation with a non-specific IgG should also be performed.

-

-

Immune Complex Capture and Washes:

-

Add Protein A/G beads to the antibody-chromatin mixture and incubate to capture the immune complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin complexes from the beads.

-

Reverse the formaldehyde cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification:

-

Purify the immunoprecipitated DNA using a DNA purification kit or phenol-chloroform extraction.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms to identify regions of the genome enriched for PR binding.

-

Perform motif analysis to identify consensus PREs within the bound regions.

-

Luciferase Reporter Gene Assay for MPA Activity

This protocol describes a method to quantify the progestogenic activity of MPA using a luciferase reporter gene assay.

-

Cell Culture and Transfection:

-

Use a cell line that endogenously expresses PR or transfect cells with a PR expression vector.

-

Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with one or more PREs. A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter can be included for normalization.

-

-

Cell Plating and Treatment:

-

Plate the transfected cells into a 96-well plate.

-

After allowing the cells to adhere, treat them with a serial dilution of MPA. Include a vehicle control and a positive control (e.g., progesterone).

-

-

Incubation:

-

Incubate the cells for 18-24 hours to allow for PR activation and expression of the luciferase reporter gene.

-

-

Cell Lysis:

-

Remove the culture medium and add a passive lysis buffer to each well.

-

Incubate for a short period to ensure complete cell lysis.

-

-

Luciferase Assay:

-

Add the luciferase assay reagent, which contains the substrate luciferin, to each well.

-

Immediately measure the luminescence using a plate luminometer.

-

If a dual-luciferase system is used, add a second reagent to quench the firefly luciferase signal and activate the Renilla luciferase, and then measure the second signal.[16]

-

-

Data Analysis:

-

Normalize the experimental luciferase activity to the control luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of MPA.

-

Calculate the EC50 value (the concentration of MPA that produces 50% of the maximal response) to determine its potency.

-

Conclusion

This compound exerts its biological effects through a complex interplay of genomic and non-genomic actions on progesterone receptors. Its ability to bind not only to PR but also to androgen and glucocorticoid receptors contributes to its broad pharmacological profile. The transcriptional activity of the MPA-PR complex is finely tuned by the recruitment of co-activators and co-repressors, leading to the regulation of a diverse set of target genes. Furthermore, the rapid activation of intracellular signaling cascades adds another layer of complexity to its mechanism of action. A thorough understanding of these molecular details, facilitated by the experimental approaches outlined in this guide, is essential for the rational design and development of next-generation progestin-based therapies with enhanced efficacy and safety.

References

- 1. The progestational and androgenic properties of this compound: gene regulatory overlap with dihydrotestosterone in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progesterone receptors - animal models and cell signaling in breast cancer: Role of steroid receptor coactivators and corepressors of progesterone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Steroid Receptor Coactivators 1, 2, and 3: Critical Regulators of Nuclear Receptor Activity and Steroid Receptor Modulator (SRM)-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progesterone and Glucocorticoid Receptors Recruit Distinct Coactivator Complexes and Promote Distinct Patterns of Local Chromatin Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progesterone and glucocorticoid receptors recruit distinct coactivator complexes and promote distinct patterns of local chromatin modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progestin-mediated activation of MAPK and AKT in nuclear progesterone receptor negative breast epithelial cells: the role of membrane progesterone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross‐talk with estrogen receptor | The EMBO Journal [link.springer.com]

- 10. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AID 162289 - Binding affinity against human progesterone receptor - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. The Raf/MEK/ERK pathway: new concepts of activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

An In-depth Technical Guide to the Molecular Signaling Pathways of Medroxyprogesterone Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin widely used in clinical practice for contraception, hormone replacement therapy, and the treatment of gynecological disorders.[1] Its therapeutic effects and side effects are underpinned by a complex network of molecular signaling pathways. This technical guide provides a comprehensive overview of the core molecular mechanisms of MPA, detailing its interactions with steroid hormone receptors and the subsequent downstream signaling cascades. We present quantitative data on its receptor binding and effects on gene expression, detailed protocols for key experimental assays, and visual diagrams of the primary signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Medroxyprogesterone acetate (MPA) is a synthetic derivative of progesterone (B1679170), designed to be more resistant to metabolism, thereby improving its pharmacokinetic properties.[2] It is a cornerstone of many hormonal therapies, valued for its potent progestational activity.[1] However, its clinical profile is also marked by a range of side effects, including menstrual irregularities, weight gain, and in some cases, an increased risk for certain cancers and cardiovascular events.[3][4] These diverse effects are a direct consequence of its molecular interactions, which extend beyond its primary target, the progesterone receptor (PR). MPA exhibits significant cross-reactivity with other steroid hormone receptors, most notably the glucocorticoid receptor (GR), leading to a complex and context-dependent signaling profile.[5][6] Understanding these intricate pathways is crucial for optimizing its therapeutic use and for the development of next-generation progestins with improved safety and efficacy.

Receptor Interactions and Binding Affinities

The biological actions of MPA are initiated by its binding to intracellular steroid hormone receptors. While it was developed as a PR agonist, MPA also demonstrates considerable affinity for the glucocorticoid receptor (GR) and androgen receptor (AR).[7][8] This promiscuity is a key determinant of its broad physiological and pathological effects.

Progesterone Receptor (PR) Signaling

As a progestin, the primary mechanism of action for MPA is through the activation of the progesterone receptor. Upon binding, MPA induces a conformational change in the PR, leading to its dimerization and translocation to the nucleus. There, the MPA-PR complex binds to progesterone response elements (PREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes. This genomic pathway is central to its effects on the menstrual cycle, contraception, and in hormone replacement therapy.

Glucocorticoid Receptor (GR) Signaling

A significant aspect of MPA's molecular profile is its high binding affinity for the glucocorticoid receptor.[5][9] This interaction is responsible for many of its non-progestational effects, including some of the observed side effects like weight gain and potential metabolic changes.[4] The binding of MPA to the GR can lead to the transactivation of glucocorticoid-responsive genes and the transrepression of inflammatory pathways, such as those mediated by NF-κB and AP-1.[1][10]

Quantitative Binding Affinity Data

The following table summarizes the binding affinities of this compound and related hormones to the Progesterone and Glucocorticoid receptors.

| Ligand | Receptor | Binding Affinity (Ki, nM) | Relative Binding Affinity (%) | Reference |

| This compound | Glucocorticoid Receptor | 10.8 | 42% (vs. Dexamethasone) | [5][9] |

| Dexamethasone (Reference) | Glucocorticoid Receptor | 4.2 | 100% | [9] |

| Norethisterone Acetate | Glucocorticoid Receptor | 270 | - | [9] |

| Progesterone | Glucocorticoid Receptor | 215 | - | [9] |

| Cortisol | Glucocorticoid Receptor | - | 25% (vs. Dexamethasone) | [5] |

Downstream Signaling Pathways

The activation of PR and GR by MPA initiates a cascade of downstream signaling events that ultimately mediate its diverse biological effects. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

RANKL Signaling Pathway

The Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) pathway is a critical mediator of MPA's effects in the mammary gland. MPA has been shown to induce the expression of RANKL in mammary epithelial cells.[11] This induction is thought to play a role in progestin-driven breast cell proliferation and may be a contributing factor to the increased risk of breast cancer associated with long-term MPA use.[11]

STAT5 Signaling Pathway

Signal Transducer and Activator of Transcription 5 (STAT5) is a key signaling molecule involved in cell proliferation and differentiation, particularly in the mammary gland. MPA has been shown to induce the phosphorylation and activation of STAT5.[2] Activated STAT5 translocates to the nucleus and regulates the transcription of genes involved in mammary gland development and milk protein synthesis.[2]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival. Studies have shown that MPA can rapidly activate the MAPK/ERK pathway.[12] However, the functional consequences of this activation appear to be cell-type specific. In some contexts, MPA-induced ERK activation leads to cell proliferation, while in others, it does not, suggesting a divergence in the downstream signaling events.[13]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that governs cell survival, growth, and proliferation. MPA has been demonstrated to activate the PI3K/Akt pathway in various cell types, including breast cancer cells.[14] This activation can lead to the phosphorylation of downstream targets that promote cell cycle progression and inhibit apoptosis.

Effects on Gene Expression and Cell Proliferation

The modulation of these signaling pathways by MPA results in widespread changes in gene expression, which in turn drive its physiological and therapeutic effects, as well as its side effects.

Regulation of Gene Expression

MPA treatment has been shown to alter the expression of a multitude of genes in a cell-type and context-dependent manner. For example, in myometrial cells, MPA down-regulates the expression of inflammatory cytokines such as IL-1B and IL-6, as well as contraction-associated proteins, contributing to uterine quiescence during pregnancy.[12][15] Conversely, in vaginal epithelial cells, MPA can decrease the expression of genes related to cell-cell adhesion, potentially compromising barrier integrity.[10]

Table of MPA-Regulated Gene Expression

| Gene | Tissue/Cell Type | Effect of MPA Treatment | Fold Change (approx.) | Reference |

| IL-11 | Myometrium | Down-regulation | 4.3 | [15][16] |

| IL-24 | Myometrium | Down-regulation | 2.2 | [15][16] |

| RANKL | Mammary Epithelial Cells | Up-regulation | >1000 | [11] |

| Cyclin D1 | Breast Cancer Cells | Up-regulation | Varies | - |

| Cell Adhesion Genes | Vaginal Epithelial Cells | Down-regulation | Varies | [10] |

Impact on Cell Proliferation

The effect of MPA on cell proliferation is a critical aspect of both its therapeutic applications and its potential risks. In hormone-dependent breast cancer cells, MPA can inhibit cell growth.[8] However, in other contexts, particularly in combination with estrogens, it may promote proliferation. The net effect on cell proliferation is a complex interplay of the various signaling pathways activated by MPA.

Detailed Experimental Protocols

To facilitate further research into the molecular mechanisms of MPA, this section provides detailed methodologies for key experiments commonly used to study its effects.

Radioligand Binding Assay

This assay is used to determine the binding affinity of MPA for its receptor targets.

Objective: To quantify the affinity (Ki) of this compound for the Progesterone Receptor and Glucocorticoid Receptor.

Materials:

-

Radiolabeled ligand (e.g., [³H]progesterone or [³H]dexamethasone)

-

Unlabeled MPA

-

Receptor source (e.g., cell lysates or purified receptor)

-

Assay buffer (e.g., Tris-HCl with additives)

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Receptor Preparation: Prepare cell lysates or purified receptors containing the target receptor (PR or GR). Determine the protein concentration of the preparation.

-

Assay Setup: In a 96-well plate, set up reactions containing the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled MPA. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of MPA. Plot the data and use non-linear regression analysis to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.[17]

References

- 1. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Stat5a and Stat5b by tyrosine phosphorylation is tightly linked to mammary gland differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Akt Signaling Pathway in Macrophage Activation and M1/M2 Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Progestin this compound Affects HIV-1 Production in Human Lymphoid Tissue Explants in a Dose-Dependent and Glucocorticoid-like Fashion [mdpi.com]

- 7. research.sahmri.org.au [research.sahmri.org.au]

- 8. Androgen receptor agonist activity of the synthetic progestin, this compound, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic progestins used in HRT have different glucocorticoid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transcriptional response of vaginal epithelial cells to this compound treatment results in decreased barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. Effects of this compound on gene expression in myometrial explants from pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. giffordbioscience.com [giffordbioscience.com]

The Pharmacokinetics and Metabolism of Injectable Medroxyprogesterone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Injectable Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA), commonly known as Depo-Provera®, is a long-acting reversible contraceptive and is also used in the treatment of certain hormone-dependent cancers.[1][2][3] Its efficacy and safety profile are intrinsically linked to its pharmacokinetic and metabolic properties. This technical guide provides an in-depth review of the absorption, distribution, metabolism, and excretion (ADME) of injectable MPA. It includes a summary of key quantitative data, detailed experimental protocols for its analysis, and visualizations of its metabolic pathway and analytical workflows to support further research and development.

Pharmacokinetics

The pharmacokinetic profile of injectable MPA is characterized by its slow absorption from the intramuscular site of injection, leading to a prolonged duration of action.[4]

Absorption

Following a single 150 mg intramuscular (IM) injection, MPA is slowly released from the muscle depot into systemic circulation.[4] MPA is detectable in serum within 30 minutes of administration.[4] Plasma concentrations of MPA gradually increase for approximately three weeks, reaching peak levels (Cmax) that range from 1 to 7 ng/mL.[1][5] After reaching this peak, concentrations generally plateau for about three months before beginning a slow, exponential decline.[4]

Distribution

Once in circulation, MPA is highly protein-bound, with an average binding of 86%.[1][5] This binding is primarily to serum albumin.[1][5] Notably, MPA does not bind to sex-hormone-binding globulin (SHBG).[1][5] The volume of distribution for MPA is approximately 20 L.[6]

Metabolism

MPA is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[1][5] In vitro studies using human liver microsomes have identified CYP3A4 as the principal enzyme responsible for the overall metabolism of MPA.[2][3][7] The metabolic processes are complex, involving multiple transformations. The primary metabolic pathways include:

-

Hydroxylation: This is a major route, occurring at the 1β, 2β, and 6β positions.[6][8]

-

Ring A and/or Side-Chain Reduction: This process alters the core steroid structure.[1]

-

Loss of the Acetyl Group: De-acetylation is another key metabolic step.[1]

These transformations result in the formation of more than 10 different metabolites.[1][5] The major hydroxylated metabolites are subsequently metabolized further.[6][8]

Excretion

Following metabolism, the concentrations of MPA decrease exponentially, becoming undetectable (<100 pg/mL) between 120 to 200 days after the initial injection.[1][5] The apparent elimination half-life following a single IM injection is approximately 50 days.[1][5][9] The majority of MPA metabolites are excreted in the urine, primarily as glucuronide conjugates, with only minor amounts excreted as sulfates.[1][5] The effects of renal or hepatic impairment on the pharmacokinetics of injectable MPA have not been formally established.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for a standard 150 mg intramuscular injection of MPA.

| Parameter | Value | Source |

| Dose (Formulation) | 150 mg (Injectable Suspension, IM) | [1][5] |

| Peak Plasma Concentration (Cmax) | 1 - 7 ng/mL | [1] |

| Time to Peak (Tmax) | ~3 weeks | [1][9] |

| Apparent Elimination Half-Life (T½) | ~50 days | [1][5][9] |

| Plasma Protein Binding | ~86% (primarily to albumin) | [1][5][6] |

| Time to Undetectable Levels | 120 - 200 days (<100 pg/mL) | [1][5] |

Metabolism of Medroxyprogesterone Acetate

The metabolism of MPA is a multi-step process predominantly mediated by the CYP3A4 enzyme in the liver. The initial phase involves oxidative transformations, primarily hydroxylation, which increases the water solubility of the compound. These phase I metabolites can then undergo further metabolism or be conjugated (phase II reaction) before being eliminated.

Experimental Protocols

The quantification of MPA in biological matrices is essential for pharmacokinetic studies. Various analytical methods have been developed and validated for this purpose.

Analytical Methodologies

The choice of analytical method depends on the required sensitivity, specificity, and throughput. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is currently the most widely used method due to its high sensitivity and specificity.[10][11][12]

| Method | Lower Limit of Quantification (LLOQ) | Intra/Inter-assay Precision (%CV) | Key Features |

| LC-MS/MS | 0.1 - 200 pg/mL | < 15.2% | High sensitivity and specificity; considered the gold standard for PK studies.[10][11] |

| GC-MS | ~0.5 ng/mL | < 15% | Requires derivatization to improve volatility; less common than LC-MS/MS.[10] |

| Radioimmunoassay (RIA) | Not specified; can detect <100 pg/mL | Not specified | Historically used in early studies; may have cross-reactivity issues.[1] |

Standard Experimental Workflow: LC-MS/MS Quantification

A typical workflow for the quantification of MPA in human plasma using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed LC-MS/MS Protocol

The following table provides an example of a detailed protocol based on published methods.[10][11]

| Step | Parameter | Details |

| Sample Preparation | Extraction | Liquid-Liquid Extraction (LLE) using 1.0 mL plasma and 5.0 mL of N-hexane.[10] |

| Internal Standard | Megestrol Acetate.[10] | |

| Chromatography | LC System | Agilent 1200 series or equivalent.[10] |

| Column | Alltech Alltima C18 (2.1 mm × 100 mm, 3 µm) or Agilent Zorbax Eclipse-Plus C18 (2.1 x 50 mm, 5.0 µm).[10][11] | |

| Mobile Phase | Methanol and 0.1% formic acid in water (72:28, v/v).[10] | |

| Flow Rate | 0.2 mL/min.[10] | |

| Column Temperature | 40°C.[10] | |

| Mass Spectrometry | Instrument | Triple quadrupole mass spectrometer (e.g., API 4000).[10] |

| Ionization Mode | Electrospray Ionization (ESI), Positive.[10] | |

| Scan Mode | Selected Reaction Monitoring (SRM).[10] | |

| MRM Transitions | MPA: m/z 387.3 → 327.4; Internal Standard: m/z 385.3 → 325.4.[10] |

Conclusion

The injectable formulation of this compound provides a long-acting contraceptive effect due to its slow absorption and extended elimination half-life. It undergoes extensive hepatic metabolism, primarily mediated by the CYP3A4 enzyme system, into numerous metabolites that are subsequently excreted in the urine. Understanding these pharmacokinetic and metabolic characteristics is crucial for optimizing its clinical use, predicting potential drug-drug interactions, and guiding the development of future long-acting hormonal therapies. The analytical methods outlined provide a robust framework for the precise quantification of MPA, which is fundamental to conducting clinical and non-clinical pharmacokinetic evaluations.

References

- 1. pfizermedical.com [pfizermedical.com]

- 2. Metabolism of this compound (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of human cytochrome P450 3A4 in metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of depot this compound contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Rapid Quantification of this compound (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Medroxyprogesterone Acetate on Gonadotropin Secretion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Medroxyprogesterone (B1676146) acetate (B1210297) (MPA), a synthetic progestin, is a potent suppressor of gonadotropin secretion. Its primary mechanism of action involves binding to progesterone (B1679170) receptors (PRs) within the hypothalamus and pituitary gland, leading to a cascade of events that ultimately inhibits the release of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). This guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to MPA's impact on the hypothalamic-pituitary-gonadal (HPG) axis.

Core Mechanism of Action

Medroxyprogesterone acetate exerts its inhibitory effects on gonadotropin secretion through a multi-faceted approach targeting key components of the HPG axis.

Hypothalamic Action: Suppression of GnRH Secretion

MPA's primary central action is the suppression of the GnRH pulse generator in the hypothalamus.[1] By binding to progesterone receptors on hypothalamic neurons, including potentially the KNDy (kisspeptin/neurokinin B/dynorphin) neurons, MPA alters the pulsatile release of GnRH. This disruption in the frequency and amplitude of GnRH pulses is a critical step in the suppression of gonadotropin secretion. While the direct interaction with the kisspeptin (B8261505) system is an area of ongoing research, progestins are known to modulate this key regulatory pathway of GnRH release.

Pituitary Action: Direct Inhibition of Gonadotrophs

MPA also acts directly on the gonadotroph cells of the anterior pituitary gland.[2] Binding of MPA to progesterone receptors in these cells leads to a decrease in their sensitivity to GnRH.[1] This is achieved through the modulation of intracellular signaling pathways that are normally activated by GnRH, resulting in reduced synthesis and secretion of both LH and FSH.[3]

Signaling Pathways

The inhibitory effects of MPA on gonadotropin secretion are mediated by the activation of progesterone receptors, which can trigger both genomic and non-genomic signaling pathways.

Genomic Pathway

Upon binding MPA, the nuclear progesterone receptor undergoes a conformational change, translocates to the nucleus, and binds to progesterone response elements (PREs) on target genes. This leads to the recruitment of co-repressors or displacement of co-activators, ultimately suppressing the transcription of genes essential for gonadotropin synthesis and secretion.

Non-Genomic Pathway

MPA can also initiate rapid, non-genomic signaling cascades through membrane-associated progesterone receptors (mPRs).[4] Activation of these receptors can lead to the modulation of intracellular signaling molecules such as mitogen-activated protein kinases (MAPK), which can in turn influence ion channel activity and the machinery involved in hormone secretion.[5][6]

Quantitative Data on Gonadotropin Suppression

The administration of MPA leads to a quantifiable reduction in circulating levels of LH and FSH. The degree of suppression is dependent on the dose, route of administration, and the individual's physiological state.

| Study Population | MPA Dosage | Effect on LH | Effect on FSH | Reference |

| Girls with Precocious Puberty | Depo-Provera (IM) | Significantly lower plasma LH levels compared to normal prepubertal girls.[2] | No significant effect on FSH levels.[2] | Warren et al., 1975[2] |

| Post-menopausal Women | 200 mg/day (oral) for 10 days | Lowered basal secretion and amplitude of response to GnRH.[1] | Lowered basal secretion. | Marchesoni et al., 1983[1] |

| Adult Female Rhesus Monkeys | 50 mg followed by 100 mg (IM) | Inhibition of LH surge for over 6 months.[1] | - | Mora et al., 1979[1] |

| Hyper-responder Women (IVF) | 20 mg/day (oral) | Prevention of premature LH surge.[7] | - | Sharma et al., 2023[7] |

| Animal Model | MPA Dosage | Effect on Gonadotropin Pulses | Reference |

| Ovariectomized Ewes | Not specified | Progesterone (a natural progestin) inhibits GnRH pulse frequency.[8] | Goodman et al.[8] |

| Ovariectomized Rhesus Monkeys | Progesterone implants (1.5, 3, and 5 ng/ml) | Higher doses (3 and 5 ng/ml) blocked E2-induced gonadotropin surges.[9] | Terasawa et al., 1984[9] |

Experimental Protocols

In Vitro Studies: Primary Pituitary Cell Culture

This protocol allows for the direct investigation of MPA's effects on gonadotroph function.

Objective: To assess the dose-dependent effect of MPA on basal and GnRH-stimulated LH and FSH secretion from primary pituitary cells.

Methodology:

-

Cell Isolation: Anterior pituitary glands are collected from adult female rats and enzymatically dissociated using trypsin and DNase.

-

Cell Culture: Dispersed cells are plated on poly-D-lysine coated plates and cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) for 48-72 hours to allow for attachment.

-

MPA Treatment: Cells are then treated with varying concentrations of MPA (e.g., 10⁻¹⁰ to 10⁻⁶ M) for a predetermined period (e.g., 24-48 hours).

-

GnRH Stimulation: A subset of wells for each MPA concentration is stimulated with a GnRH agonist (e.g., 10⁻⁸ M) for a short period (e.g., 4 hours).

-

Sample Collection: The culture medium is collected from each well.

-

Hormone Assay: LH and FSH concentrations in the culture medium are quantified using a specific and validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

In Vivo Studies: Ovariectomized Animal Model

This protocol is designed to study the effects of MPA on gonadotropin secretion in the absence of confounding ovarian steroid feedback.

Objective: To determine the effect of MPA on pulsatile LH and FSH secretion in ovariectomized non-human primates.

Methodology:

-

Animal Model: Adult female rhesus monkeys are ovariectomized and allowed to recover for a period to establish a post-castration rise in gonadotropin levels.

-

MPA Administration: Animals receive a single intramuscular injection of MPA at a specified dose.

-

Blood Sampling: Frequent blood samples (e.g., every 15-20 minutes for 6-8 hours) are collected at various time points before and after MPA administration.

-

Hormone Assay: Plasma concentrations of LH and FSH are measured by radioimmunoassay.

-

Pulse Analysis: The pulsatile nature of LH and FSH secretion is analyzed using a pulse detection algorithm to determine pulse frequency and amplitude.

Radioimmunoassay (RIA) for LH and FSH

Principle: This competitive binding assay utilizes a radiolabeled hormone and a specific antibody to quantify the amount of unlabeled hormone in a sample.

General Procedure:

-

Reagents:

-

Purified LH or FSH standard

-

Radiolabeled LH or FSH (e.g., ¹²⁵I-LH)

-

Specific primary antibody against LH or FSH

-

Secondary antibody (precipitating antibody)

-

Assay buffer

-

-

Assay Setup: A standard curve is prepared with known concentrations of the hormone. Samples and standards are incubated with the primary antibody and the radiolabeled hormone.

-

Incubation: The mixture is incubated to allow for competitive binding.

-

Precipitation: The secondary antibody is added to precipitate the antibody-bound hormone complexes.

-

Measurement: The radioactivity of the precipitate is measured using a gamma counter.

-

Calculation: The concentration of the hormone in the samples is determined by comparing their binding to the standard curve.

Conclusion

This compound is a powerful inhibitor of gonadotropin secretion, acting at both the hypothalamic and pituitary levels. Its mechanism of action is primarily mediated through progesterone receptors, leading to a reduction in GnRH pulsatility and decreased pituitary responsiveness to GnRH. The quantitative data from both clinical and preclinical studies consistently demonstrate a dose-dependent suppression of LH and, to a lesser extent, FSH. The experimental protocols outlined in this guide provide a framework for the continued investigation of MPA's complex interactions with the neuroendocrine reproductive axis. A thorough understanding of these mechanisms is crucial for the optimization of its therapeutic applications and the development of novel drug therapies targeting the HPG axis.

References

- 1. This compound: peripheral serum levels and its effects on pituitary and ovarian functions in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of this compound on gonadotropin secretion in girls with precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular mechanisms triggering gonadotrophin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Membrane progesterone receptor - Wikipedia [en.wikipedia.org]

- 5. escholarship.org [escholarship.org]

- 6. Progesterone receptor assembly of a transcriptional complex along with activator protein 1, signal transducer and activator of transcription 3 and ErbB-2 governs breast cancer growth and predicts response to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A METHOD FOR THE PREPARATION OF FOLLICLE-STIMULATING HORMONE FROM SHEEP PITUITARY GLANDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of GnRH Pulsatility in Ewes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strength and duration characteristics of the facilitory and inhibitory effects of progesterone on the estrogen-induced gonadotropin surge in the female rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Cellular Response to Medroxyprogesterone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin widely used in various clinical applications, including contraception, hormone replacement therapy, and the treatment of certain cancers.[1][2][3] Its therapeutic effects and side effects are underpinned by its complex interactions with cellular signaling pathways. This technical guide provides an in-depth overview of the in-vitro cellular responses to MPA, focusing on its mechanisms of action, effects on different cell types, and the experimental protocols used to elucidate these responses. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and investigation of this multifaceted compound.

Mechanism of Action

MPA primarily exerts its effects by binding to and activating intracellular steroid receptors. Its primary target is the progesterone (B1679170) receptor (PR), but it also exhibits affinity for the androgen receptor (AR) and the glucocorticoid receptor (GR).[1][4][5] This promiscuity can lead to a complex and sometimes contradictory range of cellular responses depending on the cell type and the relative expression levels of these receptors.[4]

Upon binding to these receptors, MPA induces conformational changes that lead to the receptor's translocation to the nucleus.[1] There, the receptor-ligand complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This genomic pathway ultimately alters protein synthesis and cellular function.

Beyond this classical genomic mechanism, MPA can also trigger rapid, non-genomic signaling events. For instance, in breast cancer cells, MPA has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt/nuclear factor-κB (NF-κB) cascade, a pathway not directly initiated by DNA binding.[6][7]

Cellular Responses to Medroxyprogesterone Acetate

The in-vitro effects of MPA are highly context-dependent, varying significantly across different cell types. These effects range from inhibition of proliferation and induction of apoptosis in some cancer cells to stimulation of growth in others, as well as modulation of immune and endothelial cell functions.

Cancer Cells

The response of cancer cells to MPA is heterogeneous and often depends on the expression of steroid hormone receptors.

-

Breast Cancer: In estrogen receptor-positive (ER+) and progesterone receptor-positive (PR+) breast cancer cell lines such as T-47D, MCF-7, and ZR 75-1, MPA generally inhibits cell growth.[8][9] This anti-proliferative effect is often associated with an accumulation of cells in the G0/G1 phase of the cell cycle.[8][9] Conversely, in some breast cancer models, MPA can promote proliferation, potentially through the upregulation of cyclin D1 via the PI3K/Akt/NF-κB pathway.[6][7] MPA can also protect PR-positive breast cancer cells from apoptosis induced by serum starvation.[10] Interestingly, in ER- and PR-negative breast cancer cells that express the androgen receptor (AR), such as MFM-223, MPA can inhibit proliferation by acting as an AR agonist.[5]

-

Endometrial Cancer: The effect of MPA on endometrial cancer cells in vitro is varied. While some studies report no significant growth-inhibitory effects on cell lines like HEC-1, KLE, and RL95-2, others have shown that MPA can act as a radiosensitizer, potentially by prolonging the G2 phase of the cell cycle.[11][12] In certain endometrial cancer cell lines, MPA has demonstrated anti-proliferative activity.[13]

-

Colon Cancer: In colon cancer cell lines HT29 and HCT116, MPA has been shown to inhibit proliferation by inducing cell cycle arrest at the G0/G1 phase.[14] This effect is mediated by a decrease in cyclin E expression and an increase in the expression of the cyclin-dependent kinase inhibitor p21(WAF1/CIP1).[14]

Endometrial and Endothelial Cells

-

Endometrial Stromal Cells: MPA exerts significant anti-proliferative effects on endometrial stromal cells in vitro, suggesting a direct mechanism for its therapeutic effect in conditions like endometriosis.[15]

-

Endothelial Cells: The effects of MPA on endothelial cells are complex and differ from those of natural progesterone. While both can decrease the adhesion of leukocytes to endothelial cells, MPA is more potent in inhibiting the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1).[16][17] However, unlike progesterone, MPA does not appear to stimulate nitric oxide synthesis and can interfere with the beneficial vascular effects of estradiol.[16][17] MPA's effects on vascular remodeling include the enhancement of capillary-like tube formation, an effect that appears to be dependent on platelet activation.[18]

Immune Cells

MPA exhibits immunomodulatory properties. It has been shown to inhibit the activation of T cells and plasmacytoid dendritic cells (pDCs) in response to T-cell receptor and Toll-like receptor (TLR) mediated activation.[19] In peripheral blood mononuclear cells (PBMCs) from cancer patients, MPA can reduce the in-vitro production of pro-inflammatory cytokines such as IL-1, IL-2, IL-6, and TNF-α, as well as serotonin (B10506).[20] Furthermore, at low concentrations, MPA can enhance the in-vitro production of specific IgG antibodies by splenocytes from immunized mice.[21] In contrast, some studies suggest that depot MPA (DMPA) may increase the number of immune cells, including T cells and macrophages, in vaginal mucosal tissues.[22]

Quantitative Data Summary

The following tables summarize the quantitative data from various in-vitro studies on the effects of this compound.

| Cell Line | Effect | Concentration | Method | Outcome | Reference |

| Breast Cancer | |||||

| T-47D, MCF-7, ZR 75-1, BT 474, MDA-MB-361 | Growth Inhibition | 0.04 nM - >100 nM | Not Specified | Significant inhibition in ER+/PR+ cells | [8] |

| T-47D | Cell Proliferation | 10 nM | Cell Counting | 1.6-fold induction after 48h | [6] |

| T-47D | Cyclin D1 Expression | 10 nM | Not Specified | 3.3-fold induction | [6] |

| T-47D, MCF-7, H466-B (PR+) | Protection from Apoptosis | 10 nM | Not Specified | Protection against serum depletion-induced apoptosis | [10] |

| MDA-MB-231 (PR-) | No Protection from Apoptosis | 10 nM | Not Specified | No protection against serum depletion-induced apoptosis | [10] |

| MFM-223 (ER-/PR-/AR+) | Proliferation Inhibition | 10 nM | Not Specified | Effective inhibition of proliferation | [5] |

| Endometrial Cancer | |||||

| HEC-1, KLE, RL95-2, UM-EC-1 | Growth Inhibition | 0.1-10 µM | Growth Experiments | No significant sensitivity to MPA | [12] |

| RL95-2 | Proliferation Inhibition | IC50 > 100 µmol/L (72h) | Not Specified | Weak inhibitory activity | [13] |

| Colon Cancer | |||||

| HT29, HCT116 | Proliferation Inhibition | Not Specified | Cell Growth & WST-1 Assays | Inhibition of proliferation | [14] |

| Endometrial Stromal Cells | |||||

| Primary Cultures | Proliferation Inhibition | Not Specified | [3H]-thymidine incorporation | Significant antiproliferative effects | [15] |

| Immune Cells | |||||

| Peripheral Blood Mononuclear Cells (PBMCs) | Apoptosis | 10⁻⁵ M | Not Specified | Negative effect on acidic pH induced apoptosis | [23] |

| CD34+ cells | Apoptosis | 100 ng/ml | Not Specified | Negative effect on acidic pH-induced apoptosis | [24] |

| Splenocytes | IgG Production | 10⁻⁹ M and 10⁻¹⁰ M | Not Specified | Significant enhancement of specific IgG production | [21] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in-vitro studies. Below are outlines of key experimental protocols commonly used to investigate the cellular responses to MPA.

Cell Proliferation Assays

Objective: To quantify the effect of MPA on cell growth and viability.

Common Methods:

-

Cell Counting with Trypan Blue Exclusion:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of MPA or vehicle control for the desired duration.

-

Harvest cells using trypsinization.

-

Stain the cell suspension with trypan blue.

-

Count viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

-

-

MTT or WST-1 Assay:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat cells with MPA or vehicle control.

-

Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

[3H]-Thymidine Incorporation Assay:

-

Culture cells in the presence of MPA or vehicle control.

-

Add [3H]-thymidine to the culture medium for a defined period.

-

Harvest the cells and measure the amount of incorporated radioactivity, which reflects the rate of DNA synthesis and cell proliferation.[15]

-

Apoptosis Assays

Objective: To determine if MPA induces or inhibits programmed cell death.

Common Methods:

-

Annexin V/Propidium (B1200493) Iodide (PI) Staining:

-

Treat cells with MPA or an apoptosis-inducing agent in the presence or absence of MPA.

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[25]

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

Fix and permeabilize MPA-treated and control cells.

-

Incubate cells with a mixture of TdT and fluorescently labeled dUTP.

-

Analyze the cells by flow cytometry or fluorescence microscopy to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Cycle Analysis

Objective: To determine the effect of MPA on the distribution of cells in different phases of the cell cycle.

Method:

-

Treat cells with MPA or vehicle control for a specific duration.

-

Harvest and fix the cells in cold ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[14]

Western Blotting

Objective: To detect and quantify the expression levels of specific proteins involved in MPA-regulated signaling pathways.

Method:

-

Lyse MPA-treated and control cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Visualizations

MPA's diverse cellular effects are mediated through a network of signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

MPA-Induced Cell Cycle Arrest in Colon Cancer Cells

Caption: MPA-induced G0/G1 cell cycle arrest in colon cancer cells.

MPA-Induced Proliferation in Breast Cancer Cells via PI3K/Akt/NF-κB

Caption: MPA-induced proliferation in breast cancer cells via PI3K/Akt/NF-κB.

Experimental Workflow for Cell Proliferation Assay

Caption: General workflow for an in-vitro cell proliferation assay.

Conclusion

The in-vitro cellular response to this compound is a complex interplay of receptor activation, genomic and non-genomic signaling, and cell-type specific factors. This guide provides a foundational understanding of these processes, summarizing key findings and outlining essential experimental protocols. For researchers and professionals in drug development, a thorough comprehension of these in-vitro effects is critical for predicting in-vivo responses, understanding therapeutic mechanisms, and identifying potential adverse effects. Further research is warranted to fully dissect the context-dependent signaling networks modulated by MPA and to leverage this knowledge for the development of more targeted and effective therapeutic strategies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. research.sahmri.org.au [research.sahmri.org.au]

- 5. This compound inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound induces cell proliferation through up-regulation of cyclin D1 expression via phosphatidylinositol 3-kinase/Akt/nuclear factor-kappaB cascade in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Effect of this compound on proliferation and cell cycle kinetics of human mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis inhibition mediated by this compound treatment of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radiosensitizing effect of this compound on endometrial cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro growth regulation of endometrial carcinoma cells by tamoxifen and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound inhibits proliferation of colon cancer cell lines by modulating cell cycle-related protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Direct effects of this compound, danazol, and leuprolide acetate on endometrial stromal cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. [PDF] Differential signal transduction of progesterone and this compound in human endothelial cells. | Semantic Scholar [semanticscholar.org]

- 18. In vitro effects of progesterone and the synthetic progestin this compound on vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of progestins on immunity: medroxyprogesterone but not norethisterone or levonorgestrel suppresses the function of T cells and pDCs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound reduces the in vitro production of cytokines and serotonin involved in anorexia/cachexia and emesis by peripheral blood mononuclear cells of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound enhances in vivo and in vitro antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Depot this compound Increases Immune Cell Numbers and Activation Markers in Human Vaginal Mucosal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The in-vitro effects of this compound on acidic pH induced apoptosis of periferal blood mononuclear cells [pubmed.ncbi.nlm.nih.gov]

- 24. The effects of this compound on apoptosis of CD34+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 凋亡分析检测 [sigmaaldrich.com]

Medroxyprogesterone Acetate: An In-Depth Technical Guide to its Interaction with Nuclear Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin widely utilized in various clinical applications, including contraception, hormone replacement therapy, and the treatment of certain cancers.[1] Its therapeutic effects and side-effect profile are intrinsically linked to its interactions with multiple nuclear receptors. This technical guide provides a comprehensive overview of the binding, functional activity, and signaling pathways of MPA with respect to the progesterone (B1679170) (PR), androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the field of drug development and endocrine pharmacology.

Data Presentation: Quantitative Analysis of MPA-Nuclear Receptor Interactions

The following tables summarize the quantitative data on the binding affinity and functional activity of Medroxyprogesterone Acetate with various nuclear receptors.

Table 1: Binding Affinity of this compound for Nuclear Receptors

| Nuclear Receptor | Ligand | Ki (nM) | Kd (nM) | Relative Binding Affinity (%) | Cell Line/System | Reference |